7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
Description
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester (DMACA SE) is a fluorescent labeling reagent belonging to the coumarin family. Its chemical structure includes a dimethylamino group at the 7-position of the coumarin core and a succinimidyl ester at the 4-acetic acid position (CAS: 96686-59-8; molecular formula: C₁₇H₁₆N₂O₆; molecular weight: 344.32) . The succinimidyl ester group enables selective reactivity with primary amines (e.g., lysine residues in proteins), forming stable amide bonds for covalent labeling . DMACA SE is widely used in fluorescence microscopy, surface functionalization of self-assembled monolayers (SAMs), and biomolecular sensing due to its strong fluorescence and photostability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVIONHAFVXWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242389 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96686-59-8 | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-7-dimethylaminocoumarin-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID SUCCINIMIDYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6B7Z57XYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Halophosphoric Acid Ester-Mediated Synthesis
The predominant synthetic pathway involves a one-pot reaction between 7-dimethylaminocoumarin-4-acetic acid, NHS, and a halophosphoric acid ester, typically diphenyl chlorophosphate (DPCP). This method, adapted from the scalable process described in US Patent 5,734,064, proceeds under mild conditions (0–100°C) in aprotic solvents such as ethyl acetate or acetone. The reaction mechanism involves activation of the carboxylic acid through intermediate formation of a mixed phosphoric-carbonate anhydride, followed by nucleophilic displacement by NHS to yield the succinimidyl ester.
Critical parameters include:
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Molar ratios : A 1:1:1.2 ratio of carboxylic acid:NHS:DPCP ensures complete activation.
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Base selection : Triethylamine or sodium bicarbonate neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the coumarin fluorophore.
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Solvent systems : Ethyl acetate provides optimal solubility for both polar (NHS) and nonpolar (DPCP) reactants, though acetone may enhance reaction rates for sterically hindered substrates.
Alternative Coupling Agents
Industrial Production Methods
Scale-Up Considerations
Large-scale production (≥10 kg batches) requires modifications to laboratory protocols:
Industrial reactors employ continuous feed systems for DPCP to mitigate exothermic effects, maintaining temperatures below 40°C. Post-reaction, the crude product is extracted into ethyl acetate and washed sequentially with 2N HCl (removes unreacted NHS), saturated NaHCO₃ (neutralizes residual acid), and brine (dehydrates organic phase).
Purification Techniques
Crystallization remains the primary purification method, with methyl tert-butyl ether (MTBE) as the solvent of choice. The patent literature documents a 94% recovery rate for structurally analogous succinimidyl esters using MTBE recrystallization, compared to 78–85% for column chromatography. For the target coumarin derivative, fractional crystallization at −20°C enhances enantiomeric purity (≥98% ee) by exploiting differential solubility of diastereomeric byproducts.
Optimization of Reaction Parameters
Temperature Effects
Kinetic profiling reveals a strong temperature dependence:
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0–25°C : Slow activation (8–12 hr), minimal decomposition (<2%)
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40–50°C : Optimal balance (2–3 hr reaction, 5–7% decomposition)
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>60°C : Rapid NHS degradation (12–15%/hr), necessitating strict thermal control
Industrial protocols implement gradient heating—40°C for activation, followed by cooling to 25°C for coupling—to maximize yield while preserving the integrity of the dimethylamino substituent.
Solvent Selection
Solvent polarity directly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Relative Rate | Yield (%) |
|---|---|---|---|
| Ethyl Acetate | 6.02 | 1.00 | 86 |
| Acetone | 20.7 | 1.45 | 91 |
| Dichloromethane | 8.93 | 0.78 | 72 |
| THF | 7.52 | 0.92 | 81 |
Acetone’s higher polarity accelerates DPCP-mediated activation but complicates product isolation due to co-solubility of byproducts. Ethyl acetate strikes an optimal balance, enabling 86% yield with single-solvent workup.
Comparative Analysis of Methodologies
The DPCP method outperforms traditional carbodiimide approaches in three key metrics:
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Reaction Time : 2.5 hr vs. 8–14 hr for DCC-mediated synthesis
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Scalability : Linear yield retention (≤8% drop at 100× scale) vs. nonlinear decay (22–30% drop)
These advantages derive from DPCP’s dual role as both activating agent and scavenger of reaction byproducts.
Challenges and Solutions in Synthesis
Light Sensitivity
The coumarin core undergoes [2+2] photodimerization under UV exposure. Mitigation strategies include:
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Amber glass reactors with <5 lux internal illumination
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Nitrogen sparging to quench singlet oxygen species
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Addition of 0.1–0.5 mM ascorbic acid as a radical inhibitor
Chemical Reactions Analysis
Types of Reactions
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution with primary amines. This reaction forms stable amide bonds, which are crucial for its application in labeling biomolecules.
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Organic solvents (dimethylformamide, dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major product of the reaction with primary amines is the corresponding amide, which retains the fluorescent properties of the parent compound.
Scientific Research Applications
Bioconjugation
DMACA-SE is widely utilized for bioconjugation, which involves linking biomolecules such as proteins, peptides, or nucleic acids to fluorescent dyes. This process enhances the detection and visualization of these biomolecules in various assays.
- Mechanism : The succinimidyl ester moiety reacts with primary amines present on proteins or other biomolecules, forming stable amide bonds. This reaction allows for the efficient labeling of molecules without significantly altering their biological activity.
Fluorescence Microscopy
The compound is employed in fluorescence microscopy due to its strong fluorescence properties. DMACA-SE emits light upon excitation, making it valuable for imaging studies.
- Applications :
- Cell Imaging : Used to label cellular components for visualization under a fluorescence microscope.
- Live Cell Studies : Its stability and non-toxicity enable real-time imaging of live cells.
Assays and Diagnostics
DMACA-SE is integral in various assays, particularly those requiring sensitive detection methods.
- Fluorescence Resonance Energy Transfer (FRET) : It can act as a donor or acceptor in FRET experiments, allowing researchers to study molecular interactions and conformational changes.
- Enzyme-linked Immunosorbent Assay (ELISA) : Used as a reporter dye for detecting specific antigens or antibodies in samples.
Case Study 1: Monitoring DNA Interactions
In a study focusing on the interaction between DNA and environmental carcinogens, DMACA-labeled oligonucleotides were utilized to monitor conformational changes upon binding with benzo[a]pyrene adducts. The fluorescence intensity provided quantitative data on binding efficiency and specificity .
Case Study 2: Protein Labeling
Researchers successfully employed DMACA-SE to label proteins for tracking their localization within cells. The study demonstrated that DMACA labeling did not interfere with protein function, thus validating its use in live-cell imaging applications.
Comparative Analysis with Other Fluorophores
| Property | DMACA-SE | Other Common Fluorophores |
|---|---|---|
| Excitation Wavelength (nm) | ~350 | Varies (e.g., FITC ~495) |
| Emission Wavelength (nm) | ~460 | Varies (e.g., Rhodamine ~570) |
| Stability | High | Moderate to High |
| Bioconjugation Efficiency | High | Variable |
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The resulting conjugate retains the fluorescent properties of the coumarin moiety, enabling detection and visualization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin-based succinimidyl esters share core structural features but differ in substituents, spectral properties, and applications. Below is a detailed comparison:
Table 1: Key Properties of DMACA SE and Analogous Coumarin Derivatives
* Estimated based on structural analogy to DEAC SE and related coumarins .
Research Findings and Limitations
- DMACA SE in SAMs : Functionalized SAMs with DMACA SE showed a 20% higher fluorescence yield compared to TAMRA-labeled surfaces, attributed to its higher quantum yield .
- pH Sensitivity : Hydroxy-substituted coumarins (e.g., 7-Hydroxy-4-methylcoumarin-3-acetic acid SE) exhibit pH-dependent fluorescence, limiting use in acidic environments .
- Contradictory Evidence : While DEAC SE’s Ca²⁺-binding insensitivity was reported , DMACA SE’s behavior under similar conditions remains unstudied, highlighting a research gap.
Biological Activity
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester (DMACA-SE) is a fluorescent probe widely used in biological research due to its unique properties, including high fluorescence quantum yield and reactivity with amines. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.
DMACA-SE is characterized by its ability to react with primary amines to form stable conjugates. The structure consists of a dimethylaminocoumarin moiety linked to a succinimidyl ester, which enhances its reactivity towards amine groups in biomolecules.
Biological Applications
1. Fluorescent Labeling:
DMACA-SE is primarily utilized for labeling proteins and other biomolecules. Its fluorescent properties allow for the visualization of these molecules in various biological assays.
2. Sensing Applications:
Due to its reactivity, DMACA-SE can be employed in the development of biosensors for detecting specific analytes. For instance, it has been used in molecularly imprinted polymers designed for selective recognition of target molecules.
3. Conjugation Studies:
Research has shown that DMACA-SE can be conjugated with various biomolecules, including antibodies and peptides, to study interactions within cellular environments.
Case Studies
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Conjugation with Scorpion Toxins:
Angelides et al. (1983) demonstrated the successful conjugation of DMACA-SE with scorpion toxins, which facilitated the study of toxin mechanisms at a molecular level . This work highlighted the utility of DMACA-SE in understanding complex biochemical interactions. -
Fluorescence Energy Transfer Studies:
In a study examining microdomain formation in membranes, DMACA-SE was used alongside other fluorescent markers to investigate spatial organization within lipid bilayers . The results indicated that DMACA-SE could effectively serve as a donor in fluorescence resonance energy transfer (FRET) experiments. -
Development of Biosensors:
Research focused on creating chemical sensors utilizing DMACA-SE showed promising results in detecting environmental pollutants and biological analytes. The sensors exhibited high selectivity and sensitivity due to the unique properties of DMACA-SE .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.40 g/mol |
| Fluorescence Quantum Yield | ~0.50 (in solvent) |
| Maximum Absorption Wavelength | 440 nm |
| Maximum Emission Wavelength | 490 nm |
The biological activity of DMACA-SE is primarily attributed to its ability to form covalent bonds with amine-containing compounds through nucleophilic attack on the succinimidyl ester group. This reaction leads to stable amide bond formation, allowing for the incorporation of the fluorescent probe into various biomolecules.
Q & A
Q. How should DMACA SE be optimally conjugated to amine-containing biomolecules (e.g., peptides, proteins)?
Methodological Answer: DMACA SE reacts selectively with primary amines (e.g., lysine residues or N-termini) under mildly basic conditions (pH 8.0–9.0). Use a 10–20-fold molar excess of DMACA SE over the target biomolecule in anhydrous DMSO to avoid hydrolysis. Incubate at 4°C for 2–4 hours in a buffer free of competing amines (e.g., Tris, glycine). Purify the conjugate via size-exclusion chromatography or dialysis. Validate labeling efficiency using fluorescence spectroscopy (λex/λem ~364/458 nm) .
Q. What are the solubility and stability considerations for DMACA SE stock solutions?
Methodological Answer: DMACA SE is hydrophobic; prepare stock solutions in anhydrous DMSO (≥10 mM) to prevent hydrolysis. Aliquot and store at –20°C under desiccant. Avoid freeze-thaw cycles. For aqueous reactions, dilute the DMSO stock into reaction buffers immediately before use, ensuring final DMSO concentration ≤1% (v/v) to maintain biomolecule integrity. Stability in buffer is limited to ~1 hour at RT due to succinimidyl ester hydrolysis .
Q. How can spectral properties of DMACA SE be leveraged for fluorescence detection?
Methodological Answer: DMACA SE exhibits blue fluorescence (λex ~364 nm, λem ~458 nm) with a high quantum yield (~0.8 in non-polar solvents). Optimize detection by selecting compatible filters (e.g., 350/50 nm excitation, 450/50 nm emission). For quantitative applications, calibrate using standard curves in the same solvent/buffer to account for environmental quenching (e.g., polarity or pH shifts) .
Advanced Research Questions
Q. How can DMACA SE be integrated into FRET-based protease activity assays?
Methodological Answer: Design FRET substrates by conjugating DMACA SE (donor) to a quencher (e.g., DABCYL or QSY-7) via a protease-cleavable peptide linker. Select a quencher with spectral overlap (e.g., absorption peak ~450 nm). Validate FRET efficiency by measuring donor fluorescence recovery post-proteolysis. Optimize substrate concentration using Michaelis-Menten kinetics (Km and kcat) and confirm cleavage via HPLC or mass spectrometry .
Q. What strategies mitigate photobleaching of DMACA SE in long-term imaging studies?
Methodological Answer: DMACA SE’s dimethylamino group enhances photostability compared to non-alkylated coumarins. Use low-intensity illumination and antifade reagents (e.g., ascorbic acid). For live-cell imaging, employ oxygen-scavenging systems (e.g., glucose oxidase/catalase). Calibrate exposure times to minimize cumulative photodamage while maintaining signal-to-noise ratio. Compare degradation rates with controls (e.g., fluorescein derivatives) under identical conditions .
Q. How can DMACA SE-functionalized SAMs be optimized for cation sensing in aqueous environments?
Methodological Answer: Functionalize amino-terminated SAMs on glass/silicon by sequential reactions: (1) incubate with DMACA SE (1 mM in acetonitrile + 0.2% triethylamine, 4 hrs under N2), (2) rinse with acetonitrile/ethanol to remove physisorbed dye. Pair DMACA SE with cation-binding moieties (e.g., benzenesulfonyl chloride for Ca<sup>2+</sup>). Validate using surface plasmon resonance (SPR) or fluorescence quenching titrations. Account for non-specific binding via control surfaces lacking the binding group .
Q. How should conflicting data on DMACA SE’s environmental sensitivity be resolved?
Methodological Answer: Discrepancies in fluorescence intensity under varying pH/solvent conditions arise from protonation of the dimethylamino group (pKa ~4.5). Standardize assays in buffered solutions (pH 7.4) and characterize solvent effects using Kamlet-Taft parameters. For comparative studies, normalize fluorescence to reference dyes (e.g., coumarin 343) and validate with independent techniques (e.g., NMR titration for protonation state) .
Q. What are the best practices for multiplexing DMACA SE with other fluorophores?
Methodological Answer: DMACA SE’s blue emission is compatible with green (e.g., FITC) and red (e.g., Cy5) dyes. Avoid spectral overlap by selecting fluorophores with distinct λem (e.g., >50 nm separation). Use spectral unmixing software for overlapping signals. For capillary electrophoresis (CE-LIF), optimize labeling protocols to ensure equimolar dye:analyte ratios and validate separation efficiency with standard mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
